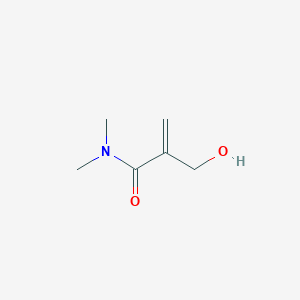
2-Propenamide, 2-(hydroxymethyl)-N,N-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenamide, 2-(hydroxymethyl)-N,N-dimethyl- is an organic compound that belongs to the class of amides It is characterized by the presence of a propenamide group with a hydroxymethyl substituent and two N,N-dimethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, 2-(hydroxymethyl)-N,N-dimethyl- typically involves the reaction of 2-propenamide with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{2-Propenamide} + \text{Formaldehyde} + \text{Dimethylamine} \rightarrow \text{2-Propenamide, 2-(hydroxymethyl)-N,N-dimethyl-} ]
Industrial Production Methods
In an industrial setting, the production of 2-Propenamide, 2-(hydroxymethyl)-N,N-dimethyl- involves large-scale reactors where the reactants are mixed in precise proportions. The reaction is typically carried out at elevated temperatures and pressures to increase the yield and efficiency of the process. The product is then purified using techniques such as distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenamide, 2-(hydroxymethyl)-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group in the amide can be reduced to form an amine.
Substitution: The hydroxymethyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-Propenamide, 2-carboxyl-N,N-dimethyl-.
Reduction: Formation of 2-Propenamide, 2-(hydroxymethyl)-N,N-dimethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Propenamide, 2-(hydroxymethyl)-N,N-dimethyl- has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Propenamide, 2-(hydroxymethyl)-N,N-dimethyl- involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the N,N-dimethyl groups can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Propenamide, N-(hydroxymethyl)-
- 2-Propenamide, N-(hydroxymethyl)-2-methyl-
- 2-Propenamide, N-(hydroxymethyl)-N-methyl-
Uniqueness
2-Propenamide, 2-(hydroxymethyl)-N,N-dimethyl- is unique due to the presence of both hydroxymethyl and N,N-dimethyl groups. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
876908-50-8 |
|---|---|
Molekularformel |
C6H11NO2 |
Molekulargewicht |
129.16 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-N,N-dimethylprop-2-enamide |
InChI |
InChI=1S/C6H11NO2/c1-5(4-8)6(9)7(2)3/h8H,1,4H2,2-3H3 |
InChI-Schlüssel |
HIZROEXCAXJYBK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C(=C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















